In Vivo Increase in Capsaicin-Induced Discomfort Threshold vs. Placebo
In a single-blind clinical trial, a topical formulation containing 0.0015% Acetyl tetrapeptide-15 demonstrated a clear and measurable increase in the discomfort threshold when challenged with capsaicin, a TRPV1 agonist, compared to a vehicle control [1].
| Evidence Dimension | Discomfort threshold (tolerance to capsaicin-induced burning/stinging) |
|---|---|
| Target Compound Data | A measurable increase in the capsaicin concentration required to elicit discomfort after 4 days of twice-daily application. |
| Comparator Or Baseline | Contralateral cheek treated with vehicle control (placebo). |
| Quantified Difference | Not quantified as a percentage in the available excerpt, but described as a 'clear and measurable increase'. |
| Conditions | Single-blind trial. 0.0015% Acetyl tetrapeptide-15 applied twice daily for four days to the nasolabial fold. Tolerance was measured by applying increasing concentrations of capsaicin solution. |
Why This Matters
This provides direct clinical evidence of efficacy in a human model of skin sensitivity and pain, confirming that the peptide raises the skin's tolerance threshold in vivo, a key performance indicator for soothing and calming actives.
- [1] MolChanges. Acetyl Tetrapeptide-15. Technical Report. View Source
